TCO-PEG12-acid vs. Shorter PEG Linkers (PEG4, PEG8): Impact on TCO Reactivity and Isomerization Rate in Antibody Pretargeting
In a direct comparative study of trans-cyclooctene (TCO) antibody conjugates for bioorthogonal pretargeting, the use of a PEG linker alone (independent of exact PEG length) maintained only 40% TCO reactivity, whereas a short alkyl chain (valeric acid) preserved 60% reactivity [1]. Additionally, the inclusion of PEG linkers increased the rate of TCO isomerization to unreactive cis-cyclooctene (CCO), with the study concluding that a non-PEGylated antibody construct was superior for preserving reactive TCO and maximizing tetrazine cycloaddition efficiency [2]. These findings establish a class-level baseline that longer PEG linkers (such as PEG12) may exacerbate reactivity loss and isomerization relative to non-PEG or short-alkyl linkers, though PEG12 itself provides greater solubility and steric relief compared to shorter PEGs.
| Evidence Dimension | TCO reactivity preservation after antibody conjugation |
|---|---|
| Target Compound Data | Not directly measured; PEG linker class (any length) maintained ~40% TCO reactivity |
| Comparator Or Baseline | Valeric acid (short alkyl) linker: 60% TCO reactivity |
| Quantified Difference | PEG linkers reduced TCO reactivity by ~33% relative to valeric acid linker |
| Conditions | In vitro immunofluorescence; mAb conjugated with TCO derivatives at 1–30 equivalents; assessed via tetrazine-fluorophore cycloaddition |
Why This Matters
Demonstrates that PEG linker selection—and by extension, TCO-PEG12-acid—requires careful optimization to balance solubility gains against potential losses in reactive TCO availability for downstream click reactions.
- [1] Rondon A, Ty N, Bequignat JB, et al. Antibody PEGylation in bioorthogonal pretargeting with trans-cyclooctene/tetrazine cycloaddition: in vitro and in vivo evaluation in colorectal cancer models. Sci Rep. 2017;7(1):14918. doi:10.1038/s41598-017-15052-1. View Source
- [2] Rondon A. Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting. 2016. https://pesquisa.biblioteca.iscte.pt/Record/101501. Accessed April 18, 2026. View Source
